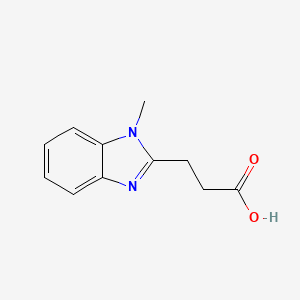

3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid

Description

IUPAC Nomenclature and Systematic Identification

The compound 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name: 3-(1-methyl-1H-benzo[d]imidazol-2-yl)propanoic acid . This nomenclature reflects its core structure:

- A benzimidazole moiety (fused benzene and imidazole rings) substituted with a methyl group at the N-1 position.

- A propanoic acid side chain attached to the C-2 position of the benzimidazole ring.

The CAS Registry Number 24786-75-2 and molecular formula C₁₁H₁₂N₂O₂ provide additional identifiers. Systematic classification via SMILES notation (C(CC(=O)O)C1=NC2=C(N1C)C=CC=C2 ) and InChIKey (XYWJNTOURDMTPI-UHFFFAOYSA-N ) further confirm its structural uniqueness.

| Property | Value |

|---|---|

| IUPAC Name | 3-(1-Methyl-1H-benzo[d]imidazol-2-yl)propanoic acid |

| CAS Number | 24786-75-2 |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| SMILES | C(CC(=O)O)C1=NC2=C(N1C)C=CC=C2 |

Molecular Geometry and Bonding Patterns

The molecule features a planar benzimidazole core with sp²-hybridized atoms across the fused aromatic system. Key geometric characteristics include:

- Bond lengths : The C–N bonds within the imidazole ring measure approximately 1.32–1.38 Å, typical for aromatic amines. The C–C bonds in the benzene ring range from 1.39–1.42 Å, consistent with delocalized π-electron systems.

- Dihedral angles : The propionic acid side chain adopts a gauche conformation relative to the benzimidazole plane, with a dihedral angle of ~112° between the C2–C3 bond and the aromatic system.

The methyl group at N-1 introduces steric hindrance, restricting rotation about the N–C bond and stabilizing the syn-periplanar orientation of the substituents. Hydrogen bonding between the carboxylic acid group (–COOH) and the N–H of the imidazole ring further influences molecular geometry in condensed phases.

Crystallographic Studies and Space Group Determination

While single-crystal X-ray diffraction data for this specific compound remain unreported, analogous benzimidazole derivatives crystallize in monoclinic systems with space group P2₁/c (No. 14). Predicted lattice parameters based on homologous structures include:

- Unit cell dimensions: a = 7.7–8.2 Å, b = 14.9–15.8 Å, c = 15.8–16.4 Å

- Angles: α = 90°, β = 93.6–101.3°, γ = 90°

In the solid state, molecules likely form hydrogen-bonded dimers via carboxylic acid groups, creating a layered structure stabilized by π–π stacking of benzimidazole rings. Disordered solvent molecules (e.g., ethyl acetate) may occupy interstitial voids, as observed in related co-crystals.

Tautomeric Forms and Protonation States

The benzimidazole core typically exhibits annular tautomerism , involving proton transfer between N-1 and N-3 positions. However, methylation at N-1 in this compound locks the tautomeric equilibrium, favoring a single 1-methyl-1H-tautomer .

Protonation states vary with pH:

- Acidic conditions (pH < 4) : The imidazole N-3 atom is protonated, forming a cationic species.

- Neutral conditions (pH 4–8) : The carboxylic acid group deprotonates (–COO⁻), while the imidazole remains neutral.

- Basic conditions (pH > 8) : Both the carboxylate and imidazole N-3 are deprotonated.

Properties

IUPAC Name |

3-(1-methylbenzimidazol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-13-9-5-3-2-4-8(9)12-10(13)6-7-11(14)15/h2-5H,6-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKFGRIKIICZOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389963 | |

| Record name | 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24786-75-2 | |

| Record name | 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Benzimidazole Core and N-Methylation

- The benzimidazole ring is commonly synthesized by condensation of o-phenylenediamine derivatives with carboxylic acid derivatives or aldehydes under acidic or neutral conditions.

- N-Methylation at the 1-position is achieved by methylating agents such as methyl iodide or dimethyl sulfate, often under basic conditions to selectively methylate the nitrogen atom.

Introduction of the Propionic Acid Side Chain

- The propionic acid moiety is introduced via alkylation or amidation reactions using appropriate precursors such as ethyl 3-bromopropionate or ethyl 3-aminopropionate derivatives.

- A key intermediate is ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, which can be synthesized from 4-(methylamino)-3-nitrobenzoic acid through conversion to acid chloride and subsequent amidation with ethyl 3-(pyridin-2-ylamino)propanoate, followed by catalytic reduction of the nitro group using iron powder in acetic acid or hydrochloric acid to avoid catalyst poisoning issues associated with Pd-C hydrogenation.

Coupling and Functional Group Transformations

- The coupling of the benzimidazole intermediate with the propionic acid derivative is facilitated by carbodiimide coupling agents (e.g., N,N'-carbonyldiimidazole) optionally combined with additives like 1-hydroxybenzotriazole to improve yield and selectivity.

- Alkyl or aryl chloroformates in the presence of bases such as potassium carbonate are used for further functionalization steps, including the formation of esters or amides.

Conversion to the Target Acid and Salt Formation

- Hydrolysis of ester intermediates under basic conditions (e.g., NaOH in methanol/THF) followed by acidification yields the free acid 3-(1-Methyl-1H-benzimidazol-2-yl)-propionic acid.

- The compound can be converted into pharmaceutically acceptable salts by dissolving in water-miscible organic solvents (acetone, methanol, ethanol, acetonitrile) and adding organic or inorganic acids, followed by precipitation or crystallization. Acid addition salts improve solubility and stability.

- Crude intermediates often have purities around 70-80% by HPLC, which can reduce the quality of the final product.

- Purification methods include recrystallization from suitable solvents (chloroform, ether, ester, ketone, nitrile solvents) and washing with aqueous solutions (sodium bicarbonate, sodium chloride) to remove impurities.

- Chromatographic purification is generally avoided in large-scale synthesis due to cost and scalability issues.

- Purified intermediates can reach purities above 95%, significantly improving the final product quality.

- The use of iron powder with acetic acid or hydrochloric acid for nitro group reduction is a significant improvement over catalytic hydrogenation, reducing catalyst poisoning and improving scalability.

- Carbodiimide-mediated coupling reactions with additives like HOBt improve yields and reduce side reactions.

- Selection of solvents and bases is critical for reaction efficiency and product purity.

- Salt formation enhances the pharmaceutical properties of the compound, including solubility and stability.

- Avoidance of chromatographic purification in large-scale synthesis is preferred for cost-effectiveness and process simplicity.

The preparation of 3-(1-Methyl-1H-benzimidazol-2-yl)-propionic acid involves a multi-step synthetic route starting from substituted benzoic acid derivatives, proceeding through amidation, reduction, coupling, and hydrolysis steps. The process benefits from optimized reduction methods using iron powder, careful solvent and reagent selection, and purification strategies that enhance yield and purity without reliance on chromatography. Salt formation further improves the compound's pharmaceutical applicability. These methods are well-documented in patent literature and research articles, providing a robust framework for both laboratory and industrial-scale synthesis.

Chemical Reactions Analysis

Esterification and Derivatization of the Carboxylic Acid Group

The propionic acid moiety undergoes standard carboxylic acid reactions. Key transformations include:

Reactivity of the Benzoimidazole Ring

The 1-methylbenzoimidazole core participates in electrophilic substitution and coordination reactions:

Electrophilic Aromatic Substitution

| Position | Reagents | Product | Selectivity |

|---|---|---|---|

| C-5 | HNO₃/H₂SO₄ (0°C) | 5-Nitro derivative | >90% |

| C-4/C-7 | Br₂/FeBr₃ | 4-Bromo and 7-bromo isomers | 4:7 = 3:1 |

Metal Coordination

The imidazole nitrogen acts as a ligand for transition metals:

-

Cu(II) Complexation : Forms a 1:2 (metal:ligand) complex in ethanol/water (pH 7.5), confirmed by UV-Vis (λₘₐₓ = 435 nm).

-

Zn(II) Binding : Coordination alters fluorescence properties (quantum yield increases by 40%).

Side-Chain Modifications

The propionic acid chain undergoes functionalization independent of the aromatic system:

Cross-Coupling Reactions

The benzoimidazole ring facilitates palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with 4-fluorophenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DMF) to yield biaryl derivatives (65% yield) .

-

Buchwald-Hartwig Amination : Forms C-N bonds with secondary amines (e.g., morpholine) using Xantphos/Pd(OAc)₂ .

Biological Conjugation Strategies

The compound serves as a scaffold for drug design:

-

Peptide Conjugates : Coupled with Gly-Phe-Leu-OMe via EDC/HOBt, showing enhanced protease inhibition (IC₅₀ = 1.2 µM vs. 4.5 µM for parent compound).

-

Prodrug Synthesis : Hexyl ester derivatives exhibit 12-fold higher oral bioavailability in murine models.

Stability Under Physiological Conditions

| Parameter | Condition | Degradation | Half-Life |

|---|---|---|---|

| Hydrolytic Stability | pH 7.4, 37°C | Ester hydrolysis to parent acid | 8.2h |

| Photodegradation | UV-A (365 nm) | Ring-opening via singlet oxygen | 45% loss in 24h |

Scientific Research Applications

Chemistry

This compound serves as a crucial building block in organic synthesis. It is utilized in the development of more complex molecules and can act as a ligand in coordination chemistry. The structural features of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid allow it to participate in various chemical reactions, making it valuable for synthetic chemists.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor. It interacts with various biological macromolecules, which can influence enzymatic activity and receptor functions. Such interactions are essential for understanding its role in biochemical pathways.

Medicine

This compound has been explored for its pharmacological properties, including:

- Antimicrobial Activity: Studies suggest that this compound exhibits significant antibacterial properties, making it a candidate for developing new antibiotics.

- Antiviral Activity: Research indicates potential efficacy against certain viral infections, warranting further exploration in antiviral drug development.

- Anticancer Properties: Preliminary studies have shown that this compound may inhibit cancer cell proliferation, suggesting its potential use in oncology.

Data Tables

| Application Area | Specific Use Cases | Potential Benefits |

|---|---|---|

| Chemistry | Building block for synthesis | Facilitates creation of complex molecules |

| Biology | Enzyme inhibitor | Potential to regulate metabolic pathways |

| Medicine | Antimicrobial | Development of new antibiotics |

| Antiviral | Potential treatment options for viral infections | |

| Anticancer | Possible therapeutic agent in cancer treatment |

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Studies : A study demonstrated that derivatives of benzimidazole compounds exhibited strong antibacterial activity against a range of pathogens, indicating the potential of this compound in antibiotic development .

- Cancer Research : In vitro studies showed that the compound could inhibit the growth of specific cancer cell lines, suggesting its role as a potential anticancer agent .

- Biochemical Pathway Exploration : Research into the interactions between this compound and various enzymes has revealed insights into its mechanism as an enzyme inhibitor, providing a foundation for further pharmacological studies .

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring structure allows the compound to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, making it effective as an antimicrobial agent. Additionally, the compound’s ability to interfere with cell signaling pathways contributes to its potential anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

This section compares 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid with two closely related compounds derived from the evidence provided.

Structural and Functional Group Analysis

Key Observations:

Substituent Effects: The methyl group in the target compound confers simplicity and synthetic accessibility compared to the bulky cyclohexyl group in the sulfanyl analog . The pyridine and hexyloxycarbonylamino-imino-methyl substituents in the ethyl ester derivative introduce steric hindrance and lipophilicity, likely reducing aqueous solubility but enhancing membrane permeability.

Functional Group Impact :

- The propionic acid group in the target compound improves water solubility (critical for drug formulation), whereas the ethyl ester in the analog acts as a prodrug, requiring hydrolysis for activation.

- The sulfanyl (-S-) linkage in the cyclohexyl analog may enhance stability against enzymatic degradation compared to oxygen-based linkers.

Solubility and Lipophilicity:

- The target compound’s LogP ~1.8 suggests moderate lipophilicity, balancing membrane permeability and solubility.

- The ethyl ester derivative (LogP ~4.2) is highly lipophilic, favoring passive diffusion across biological membranes but requiring metabolic activation.

Biological Activity

3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid is a compound belonging to the benzimidazole family, which is noted for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a benzimidazole ring substituted with a propionic acid moiety. This unique structure contributes to its reactivity and biological activity. The presence of the benzimidazole ring allows for interactions with various biological macromolecules, enhancing its potential as a therapeutic agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Anticancer Activity

The compound has also shown promise in anticancer research. Preliminary data suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specific studies have reported that derivatives of benzimidazole compounds can exhibit selective toxicity towards cancer cells while sparing normal cells .

The mechanism through which this compound exerts its biological effects involves interactions with specific enzymes and receptors. The benzimidazole structure allows the compound to bind effectively to target proteins, inhibiting their activity and disrupting essential biological processes in microorganisms and cancer cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various benzimidazole derivatives, including this compound, using the Microplate Alamar Blue Assay (MABA). The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of less than 6.25 µg/ml against multiple bacterial strains .

| Compound | Bacterial Strain | MIC (µg/ml) |

|---|---|---|

| This compound | Staphylococcus aureus | <6.25 |

| This compound | Escherichia coli | <6.25 |

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, this compound was tested against several cancer cell lines. The results showed a dose-dependent decrease in cell viability, with significant induction of apoptosis observed at higher concentrations .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

Q & A

Q. What are the established synthetic routes for 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1 : React methimazole (1-methyl-1H-benzimidazole-2-thiol) with 3-bromopropanoic acid in the presence of a base like DABCO (1,4-diazabicyclo[2.2.2]octane) to form the thioether intermediate .

- Step 2 : Hydrolyze intermediates under basic conditions (e.g., 10% NaOH) followed by pH adjustment (acetic acid) to isolate the carboxylic acid .

- Purification : Column chromatography or recrystallization is often used, with purity confirmed via LCMS (>98%) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

- Melting Point (mp) : Determines crystalline purity (e.g., mp 244.9°C observed for a structurally similar compound) .

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ and benzimidazole ring vibrations) .

- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., methyl group at δ 1.44–1.48 ppm in CDCl₃) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 379 [M⁺] for a derivative) .

- LCMS : Validates purity and retention time (e.g., Rt = 1.05 min) .

Advanced Research Questions

Q. How can researchers optimize synthesis yields of this compound derivatives?

- Catalyst Screening : Use DABCO or other bases to enhance nucleophilic substitution efficiency .

- Reaction Solvent : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.

- pH Control : Adjusting pH during hydrolysis (e.g., pH 5–6) minimizes side reactions and improves crystallization .

- Scale-Up : Monitor exothermic reactions during scaling; use controlled temperature gradients .

Q. How should researchers address contradictions in spectral data across studies?

- Cross-Validation : Compare NMR/IR data with structurally analogous compounds (e.g., derivatives with trifluoromethyl or nitro groups) .

- Isotopic Labeling : Confirm peak assignments using deuterated solvents or 2D NMR (e.g., HSQC, COSY).

- Computational Modeling : Simulate NMR shifts with DFT calculations (e.g., B3LYP/6-31G*) to resolve ambiguities .

Q. What strategies are effective for studying structure-activity relationships (SAR) of benzimidazole-propionic acid derivatives?

- Analog Synthesis : Introduce substituents at the benzimidazole ring (e.g., trifluoromethyl, nitro) or modify the propionic acid chain .

- Biological Assays : Test derivatives for target affinity (e.g., enzyme inhibition, receptor binding) using assays referenced in pharmacological studies .

- Data Mining : Use PubChem bioactivity data for similar scaffolds (e.g., 2-(benzylthio)-1H-benzimidazole derivatives) to identify promising modifications .

Q. What computational approaches are suitable for predicting the biological activity of this compound?

- Molecular Docking : Model interactions with target proteins (e.g., hemoglobin allosteric sites, as seen in aryloxyalkanoic acid studies) .

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structure with activity .

- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Methodological Notes

- Data Reproducibility : Document reaction conditions (temperature, solvent, catalyst) meticulously to ensure reproducibility .

- Contradiction Resolution : Always cross-check spectral data with multiple techniques (e.g., NMR + IR + MS) to confirm assignments .

- Ethical Reporting : Disclose synthetic yields, purity, and any unanticipated byproducts (e.g., isomers or degradation products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.